N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine
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Overview
Description
N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine is an organic compound with the molecular formula C10H13N5O3 and a molecular weight of 251.24 g/mol . This compound is characterized by the presence of a methoxy group attached to an aniline ring, a nitrovinyl group, and a guanidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine typically involves the reaction of 4-methoxyaniline with 2-nitrovinylguanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as halides or amines.
Scientific Research Applications
N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine can be compared with other similar compounds such as:
- N-[1-(4-chloroanilino)-2-nitrovinyl]guanidine
- N-[1-(4-methylanilino)-2-nitrovinyl]guanidine
- N-[1-(4-fluoroanilino)-2-nitrovinyl]guanidine These compounds share similar structural features but differ in the substituents attached to the aniline ring. The presence of different substituents can significantly influence their chemical properties and biological activities, making this compound unique in its specific applications .
Properties
IUPAC Name |
2-[(E)-1-(4-methoxyanilino)-2-nitroethenyl]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-18-8-4-2-7(3-5-8)13-9(6-15(16)17)14-10(11)12/h2-6,13H,1H3,(H4,11,12,14)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESCPWWTFQXDAF-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=C\[N+](=O)[O-])/N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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